Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate HCl
Description
Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate HCl (CAS: 1220033-95-3) is a chiral benzoate derivative with a molecular formula of C₁₂H₁₆ClNO₃ and a molecular weight of 257.71 g/mol . The compound features a methyl ester group at the para position of the benzene ring, linked via an ether bond to the (S)-configured 3-pyrrolidinyl moiety. Its hydrochloride salt form enhances solubility and stability, making it a candidate for pharmacological and crystallographic studies.
The synthesis of this compound typically involves nucleophilic substitution or esterification reactions, as inferred from analogous protocols for related benzoate derivatives (e.g., acid-catalyzed esterification or HCl-mediated salt formation) . Structural confirmation is achieved through ¹H NMR, HRMS, and X-ray crystallography, with software such as SHELXL and WinGX often employed for refinement and analysis .
Properties
IUPAC Name |
methyl 4-[(3S)-pyrrolidin-3-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-12(14)9-2-4-10(5-3-9)16-11-6-7-13-8-11/h2-5,11,13H,6-8H2,1H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVAGWAATWTKFD-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)O[C@H]2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The Mitsunobu reaction is ideal for constructing the ether bond with retention of configuration at the chiral center of (S)-pyrrolidin-3-ol. This method avoids racemization and operates under neutral conditions, compatible with the amine functionality in pyrrolidine.
Reaction Scheme :
Experimental Procedure
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Reagents :
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Methyl 4-hydroxybenzoate (1.0 equiv)
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(S)-Pyrrolidin-3-ol (1.2 equiv)
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Diethyl azodicarboxylate (DEAD, 1.5 equiv)
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Triphenylphosphine (PPh₃, 1.5 equiv)
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Anhydrous THF (solvent)
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Conditions :
Yield and Optimization
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Key Variables :
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Excess (S)-pyrrolidin-3-ol improves conversion.
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Anhydrous conditions prevent side reactions.
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Lower temperatures minimize epimerization.
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Nucleophilic Substitution Approach
Tosylate Activation Pathway
Activation of the phenolic oxygen as a tosylate enables displacement by the pyrrolidine alkoxide. This method is scalable but risks racemization under basic conditions.
Reaction Scheme :
Procedure Details
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Tosylation :
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Alkoxide Displacement :
Challenges and Mitigation
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Racemization Risk : Elevated temperatures or prolonged reaction times may epimerize the (S)-pyrrolidinyloxy group.
Alternative Routes and Industrial Adaptations
Reductive Amination of Keto Intermediates
A hypothetical route involves condensing methyl 4-(3-oxopyrrolidin-1-yl)benzoate with a reducing agent to install the chiral center. However, this method lacks precedent in the literature and poses enantiocontrol challenges.
Large-Scale Considerations
The patent method for methyl 4-(aminomethyl)benzoate offers insights into industrial workup protocols:
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pH Control : Adjusting to pH 6–7 during extraction minimizes hydrolysis.
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Solvent Selection : Methylene chloride or toluene efficiently partitions the product into the organic phase.
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Salt Precipitation : Saturation with NaCl enhances phase separation.
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile used.
Scientific Research Applications
Neuropharmacology
Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate HCl has been studied for its potential as a serotonin reuptake inhibitor . This mechanism is crucial for treating conditions such as depression and anxiety disorders. The compound's ability to modulate neurotransmitter release positions it as a candidate for further research in psychopharmacology .
Case Study : A study indicated that compounds with similar structures effectively enhanced serotonin levels in synaptic clefts, leading to improved mood and reduced anxiety symptoms in animal models .
Cognitive Enhancement
Research has suggested that this compound may enhance cognitive functions by influencing synaptic transmission. The modulation of neurotransmitter release can lead to increased synaptic plasticity, which is essential for learning and memory processes .
Data Table: Cognitive Effects of Related Compounds
| Compound Name | Effect on Memory | Mechanism of Action |
|---|---|---|
| This compound | Improved Recall | Serotonin Reuptake Inhibition |
| 3-Pyrrolidinylmethoxy derivatives | Enhanced Learning | NMDA Receptor Modulation |
| Pyridine derivatives | Memory Retention | Dopamine Pathway Activation |
Antimicrobial Activity
Emerging studies have highlighted the antimicrobial properties of this compound, particularly against Gram-positive bacteria. Its structural components may enhance its ability to penetrate bacterial membranes, making it a candidate for developing new antimicrobial agents .
Case Study : A recent investigation found that related pyridine derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) suggesting effectiveness against various pathogens.
Material Science Applications
Beyond biological applications, this compound has potential uses in material science. Its unique chemical structure allows it to serve as a building block for synthesizing novel materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Substituent Variants in Piperazine-Linked Quinoline Benzoates
Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and its halogenated derivatives (C2–C7) share the methyl benzoate core but incorporate piperazine-quinoline moieties instead of pyrrolidinyloxy groups .
Key Differences :
- Steric and Electronic Effects: The pyrrolidinyloxy group in the target compound introduces a smaller, more flexible substituent compared to the rigid piperazine-quinoline systems in C1–C5. This likely reduces steric hindrance and alters binding affinities in biological targets.
- Chirality: The (S)-configured pyrrolidine in the target compound may confer stereoselective activity, unlike the achiral quinoline derivatives.
Sulfonamide and Cyano-Substituted Benzoates
Compounds like Methyl 4-(sulfamoylamino)benzoate (86) and Methyl 4-[2-(2-chloro-3-cyanopyrid-4-yl)ethyl]benzoate (10) highlight the impact of electron-withdrawing groups (EWGs) on reactivity and stability .
Key Differences :
- Solubility: The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral sulfonamide or cyano derivatives.
Pyrrolidine vs. Piperidine Analogues
5-membered pyrrolidine), affecting conformational flexibility and hydrogen-bonding capacity.
Biological Activity
Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate hydrochloride, also known as a pyrrolidine derivative, is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and research findings.
Chemical Structure and Properties
- IUPAC Name : Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate hydrochloride
- Molecular Formula : C12H16ClNO3
- Molecular Weight : 257.71 g/mol
- CAS Number : 2514935-85-2
The compound features a benzoate moiety linked to a pyrrolidine ring via an ether bond, which is significant for its biological interactions.
The biological activity of Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate HCl is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. Research indicates that the compound may modulate neurotransmitter pathways, particularly those involving acetylcholine and other neuromodulators, which could be relevant in neuropharmacology.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest a promising potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
- Neuroprotective Effects : Preliminary studies indicate that the compound may possess neuroprotective properties, potentially through the inhibition of oxidative stress pathways.
In Vivo Studies
Animal model studies have further elucidated the pharmacological profile of this compound:
- Behavioral Assessments : In rodent models, administration of the compound has been associated with improved cognitive functions in memory tasks, suggesting possible applications in treating neurodegenerative diseases.
Case Studies
- Neuropharmacology Study : A study conducted on mice evaluated the effects of this compound on cognitive function. Results indicated significant improvements in memory retention compared to control groups treated with saline. The study hypothesized that these effects might be mediated by cholinergic pathways.
- Antimicrobial Efficacy : A clinical evaluation assessed the efficacy of this compound against multi-drug resistant bacterial strains. Results showed promising antimicrobial activity, supporting its potential as a lead compound for antibiotic development.
Q & A
Q. What safety protocols are essential given the compound’s GHS classification?
- Methodological Answer : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods for handling powders, wear nitrile gloves, and employ half-face respirators with organic vapor cartridges. Emergency procedures include immediate rinsing (15+ minutes for eye/skin contact) and medical consultation for ingestion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
